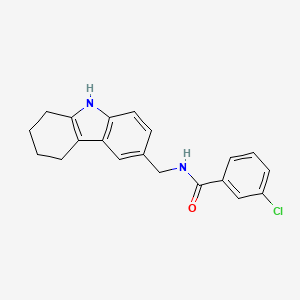

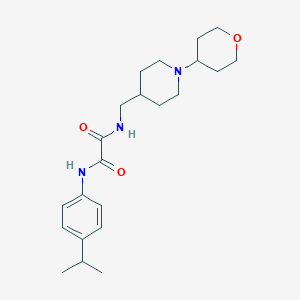

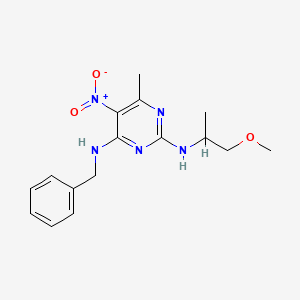

3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide" is a structurally complex molecule that is not directly mentioned in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied for various applications, including potential treatments for human papillomavirus infections and as inhibitors for enzymes like xanthine oxidase and tyrosinase .

Synthesis Analysis

The synthesis of related carbazole derivatives has been reported using different methods. For instance, an efficient asymmetric synthesis of a carbazole-containing compound was achieved through an asymmetric reductive amination, which is a key step in producing high stereochemical purity required for pharmaceutical applications . Another synthesis method involved the Claisen-Schmidt condensation to produce benzamide/amide derivatives of carbazole . These methods could potentially be adapted for the synthesis of "3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide".

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been determined using techniques such as Hartree-Fock and density functional methods, which provide detailed information on the geometry and electronic properties of the molecules . Single-crystal X-ray diffraction data have also been used to elucidate the crystal and molecular structure of these compounds, which is crucial for understanding their reactivity and interactions .

Chemical Reactions Analysis

The chemical reactivity of carbazole derivatives can be inferred from studies on similar compounds. For example, the reductive amination process used in the synthesis of a carbazole derivative for treating human papillomavirus infections indicates that these compounds can participate in reactions involving amine formation . Additionally, the Claisen-Schmidt condensation used to produce benzamide/amide derivatives suggests that carbazole compounds can engage in reactions with aldehydes and ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives can be characterized using various spectroscopic methods, including UV-Vis, IR, 1H- and 13C-NMR spectroscopies . These techniques provide insights into the electronic structure, functional groups, and bonding patterns within the molecule. Elemental analysis and molar conductance measurements can also be used to determine the composition and ionic characteristics of these compounds .

科学的研究の応用

Antibacterial and Antimicrobial Applications

- Novel series of compounds integrated with quinoline, pyrazole, and benzofuran moieties, showing excellent yields and significant in vitro antimicrobial activity against pathogenic bacteria such as S. aureus and E. coli, have been synthesized. These findings highlight the potential of such compounds in developing new antimicrobial agents (M. Idrees et al., 2020).

Anticancer Applications

- A study on the synthesis and anticancer evaluation of naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl derivatives suggests potential applications in treating breast cancer, demonstrating moderate activity against cancer cell lines. This indicates the relevance of carbazole derivatives in the development of novel anticancer therapies (Salahuddin et al., 2014).

Electrochromic Materials

- Research into the fabrication of redox-active and electrochromic poly(amide-amine) films through the electrochemical oxidative coupling of arylamino groups has been conducted. These materials show promising electrochromic and fluorescent properties, indicating their potential use in electronic and optoelectronic devices (S. Hsiao & Hui-min Wang, 2016).

Coordination Networks and NLO Properties

- The synthesis of crystalline coordination networks through the combination of tetrazolate-yl acylamide tectons with cadmium dichloride has been explored. These networks exhibit significant second harmonic generation (SHG) efficiencies, which are crucial for nonlinear optical applications. The study underscores the impact of substituents on the structural topologies and nonlinear optical properties of coordination networks (Jian-Zhen Liao et al., 2013).

特性

IUPAC Name |

3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c21-15-5-3-4-14(11-15)20(24)22-12-13-8-9-19-17(10-13)16-6-1-2-7-18(16)23-19/h3-5,8-11,23H,1-2,6-7,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVWSSUURMOBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2543595.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2543596.png)

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2543597.png)

![1-(3,4-Dimethylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2543598.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2543602.png)

![4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2543612.png)